Chemical structure and molecular weight of Rhodiocyanoside B
Chemical structure and molecular weight of Rhodiocyanoside B
An In-Depth Technical Guide to the Chemical Structure and Molecular Weight of Rhodiocyanoside B
Introduction
Rhodiocyanoside B is a cyanogenic glycoside first isolated from the underground parts of Rhodiola quadrifida (Pall.) Fisch. et Mey., a plant used in traditional Chinese medicine.[1] As a member of the cyanoglycoside family, its structure is characterized by a nitrile group and a glycosidic bond. The initial isolation and structural elucidation of Rhodiocyanoside B, along with its counterpart Rhodiocyanoside A, revealed novel compounds with potential bioactivity, including inhibitory effects on histamine release, suggesting antiallergic properties.[1] This guide provides a detailed technical overview of its chemical structure, molecular weight, and the analytical methodologies underpinning these determinations for researchers and professionals in drug discovery and natural product chemistry.
Chemical Structure and Composition
The structural architecture of Rhodiocyanoside B is a composite of three primary chemical moieties linked together. Understanding this assembly is key to appreciating its chemical properties and potential biological function. The complete chemical structure was determined through extensive physicochemical and spectroscopic analysis upon its discovery.[1]
The International Union of Pure and Applied Chemistry (IUPAC) name for Rhodiocyanoside B is [(E)-2-cyano-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 3,4,5-trihydroxybenzoate.[2] This nomenclature precisely describes the three core components:
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A Gallate Ester Group: A 3,4,5-trihydroxybenzoate moiety is attached via an ester linkage. This is a derivative of gallic acid.
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A Cyanohydrin Aglycone: The central part of the molecule is an (E)-2-cyano-4-hydroxybut-2-ene structure. The nitrile group (-C≡N) is a defining feature.
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A β-D-Glucopyranose Unit: A glucose molecule is linked to the aglycone via an O-glycosidic bond at the C4 position of the butenyl chain.[2]
The stereochemistry and connectivity of these units are critical to its identity and have been confirmed through spectroscopic methods.
Caption: Logical relationship of the core chemical moieties in Rhodiocyanoside B.
Physicochemical and Molecular Weight Data
The precise molecular formula and weight are fundamental parameters for chemical identification, synthesis, and drug development. These values are derived from computational methods and confirmed experimentally via mass spectrometry.[3]
| Property | Value | Source |
| Molecular Formula | C₁₈H₂₁NO₁₁ | PubChem CID 6442275[2] |
| Molecular Weight | 427.4 g/mol | PubChem CID 6442275[2] |
| Exact Mass | 427.11146049 Da | PubChem CID 6442275[2] |
| Synonyms | [(E)-2-cyano-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enyl] 3,4,5-trihydroxybenzoate | PubChem CID 6442275[2] |
| Natural Source | Rhodiola quadrifida | PubChem CID 6442275[2] |
The Molecular Weight (427.4 g/mol ) is the average molar mass calculated using the isotopic abundances of each element. The Exact Mass (427.11146049 Da) is the monoisotopic mass, calculated using the mass of the most abundant isotope of each element. This latter value is crucial for high-resolution mass spectrometry, which can confirm the elemental composition of a molecule with high precision.[3]
Methodologies for Structural Elucidation and Verification
The determination of a novel natural product's structure is a multi-step process that relies on a combination of isolation chemistry and spectroscopic analysis.
Representative Isolation Protocol
The isolation of Rhodiocyanoside B from its natural source, the underground parts of Rhodiola quadrifida, serves as the foundational step.[1] A generalized workflow for such a process is as follows:
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Extraction: The dried and powdered plant material is subjected to solvent extraction, typically with methanol or ethanol, to draw out a wide range of secondary metabolites.
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Solvent Partitioning: The crude extract is then partitioned between immiscible solvents (e.g., water and ethyl acetate) to separate compounds based on polarity. Glycosides like Rhodiocyanoside B are typically found in the more polar fractions.
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Chromatographic Separation: The polar extract undergoes multiple rounds of column chromatography. This may include silica gel, reversed-phase (C18), or size-exclusion chromatography to progressively purify the target compound from a complex mixture.
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Final Purification: High-Performance Liquid Chromatography (HPLC) is often used as the final step to achieve a high-purity sample (>98%) suitable for spectroscopic analysis.[4]
Experimental Workflow for Structural Analysis
Caption: Experimental workflow for the structural elucidation of Rhodiocyanoside B.
Spectroscopic Verification Protocols
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Mass Spectrometry (MS):
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Objective: To determine the exact mass and molecular formula.
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Methodology: A purified sample is ionized using a soft ionization technique like Electrospray Ionization (ESI) and analyzed by a high-resolution mass analyzer (e.g., Q-TOF or Orbitrap).[5]
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Data Interpretation: The resulting mass spectrum will show a peak for the molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). The measured mass-to-charge ratio (m/z) of this ion is used to calculate the exact mass of the neutral molecule.[3] For Rhodiocyanoside B, a measured exact mass of ~427.1115 would confirm the elemental formula of C₁₈H₂₁NO₁₁.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Objective: To determine the carbon-hydrogen framework and the connectivity of the molecular fragments.
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Methodology: The purified compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or MeOD) and analyzed using a high-field NMR spectrometer. A suite of experiments is performed.
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Data Interpretation:
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¹H NMR: Identifies all unique proton environments, their integrations (number of protons), and splitting patterns (neighboring protons). This helps identify the aromatic protons of the gallate, the vinyl proton of the butenyl chain, and the characteristic signals of the glucose unit.
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¹³C NMR: Identifies all unique carbon environments, distinguishing between aromatic, olefinic, aliphatic, and carbonyl carbons.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the structure. COSY (Correlation Spectroscopy) reveals proton-proton couplings within a spin system. HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to its directly attached carbon. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is essential for connecting the gallate, aglycone, and glucose moieties.
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By integrating the data from these spectroscopic techniques, the unambiguous structure of Rhodiocyanoside B can be confidently determined and validated.
References
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PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 6442275, Rhodiocyanoside B. [Link][2]
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Yoshikawa M, Shimada H, Shimoda H, Matsuda H, Yamahara J, Murakami N. (1995). Rhodiocyanosides A and B, new antiallergic cyanoglycosides from Chinese natural medicine "si lie hong jing tian", the underground part of Rhodiola quadrifida (Pall.) Fisch. et Mey. Chemical & Pharmaceutical Bulletin (Tokyo), 43(7):1245-7. [Link][1]
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Shushunov, S., Eremin, A., et al. (2021). Simultaneous Determination of 78 Compounds of Rhodiola rosea Extract by Supercritical CO2-Extraction and HPLC-ESI-MS/MS Spectrometry. Molecules, 26(14):4144. [Link][4]
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FedOA. (2021). Plant extracts of industrial in - PhD programme in Pharmaceutical Sciences. University of Naples Federico II. [Link][3]
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Paciorek, J., et al. (2020). LC-MS Profile, Gastrointestinal and Gut Microbiota Stability and Antioxidant Activity of Rhodiola rosea Herb Metabolites: A Comparative Study with Subterranean Organs. Molecules, 25(12):2819. [Link][5]
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